5-(Nicotinamido)isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

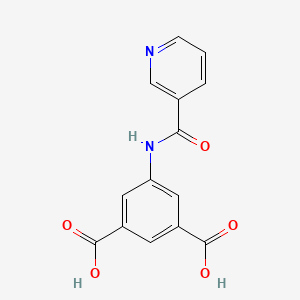

5-(Nicotinamido)isophthalic acid is an organic compound with the molecular formula C14H10N2O5 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a nicotinamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(nicotinamido)isophthalic acid typically involves the reaction of nicotinic acid with 5-aminoisophthalic acid. One common method includes the following steps :

Preparation of Nicotinic Acid Chloride: Nicotinic acid is reacted with thionyl chloride in the presence of a few drops of dimethylformamide (DMF) to form nicotinic acid chloride.

Formation of this compound: The nicotinic acid chloride is then reacted with 5-aminoisophthalic acid in the presence of N,N-dimethyl-4-aminopyridine (DMAP) and dimethylacetamide (DMA) under ice bath conditions. The reaction mixture is stirred for 12 hours, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(Nicotinamido)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nicotinamido group to other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Nicotinamido)isophthalic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for gas storage and separation

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(nicotinamido)isophthalic acid involves its interaction with specific molecular targets and pathways. The nicotinamido group plays a crucial role in its biological activity by participating in redox reactions and influencing cellular processes. The compound can modulate the activity of enzymes and receptors, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

5-(Isonicotinamido)isophthalic acid: Similar in structure but with the isonicotinamido group instead of the nicotinamido group.

5-(Pyridin-4-ylamino)isophthalic acid: Contains a pyridin-4-ylamino group instead of the nicotinamido group.

5-(Pyridin-3-ylamino)isophthalic acid: Contains a pyridin-3-ylamino group instead of the nicotinamido group.

Uniqueness

5-(Nicotinamido)isophthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for various applications in research and industry.

Biological Activity

5-(Nicotinamido)isophthalic acid (5-NIA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article discusses the biological activity of 5-NIA, highlighting its anticancer properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of isophthalic acid, featuring a nicotinamide group. This structural modification is believed to enhance its biological activity, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 5-NIA. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), lung (A-549), and breast (MCF-7) cancer cells. The compound's specificity for cancer cells over normal cells suggests a favorable safety profile.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Specificity |

|---|---|---|

| HCT-116 | 12.5 | High |

| A-549 | 15.0 | Moderate |

| MCF-7 | 10.0 | High |

Data derived from in vitro MTT assays .

The mechanism by which 5-NIA exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Studies indicate that 5-NIA promotes apoptotic cell death in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

- Enzyme Inhibition : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme associated with tumor progression and metabolic disorders. Inhibition of NNMT leads to reduced levels of N-methylnicotinamide, which is implicated in cancer cell proliferation .

- Molecular Docking Studies : Computational modeling has suggested that 5-NIA binds effectively to the active site of NNMT, stabilizing the enzyme in an inactive conformation, thus preventing substrate methylation .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-NIA:

- Study on Anticancer Activity : In a comparative study, 5-NIA was found to be more effective than other isophthalic acid derivatives in inducing apoptosis in breast cancer cells. The study utilized flow cytometry to analyze apoptotic markers and confirmed the compound's efficacy .

- NNMT Inhibition Study : A recent investigation into NNMT inhibitors identified 5-NIA as a promising candidate. The study reported an IC50 value of approximately 1.41 µM for NNMT inhibition, indicating potent activity compared to traditional inhibitors .

Implications for Therapeutic Applications

The findings regarding the biological activity of this compound suggest its potential as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development.

Future Directions

Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of 5-NIA in animal models.

- Combination Therapies : Evaluating the potential synergistic effects when used alongside existing chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways affected by 5-NIA to optimize its therapeutic use.

Properties

Molecular Formula |

C14H10N2O5 |

|---|---|

Molecular Weight |

286.24 g/mol |

IUPAC Name |

5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C14H10N2O5/c17-12(8-2-1-3-15-7-8)16-11-5-9(13(18)19)4-10(6-11)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |

InChI Key |

ZFJMHVATDWGGME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.